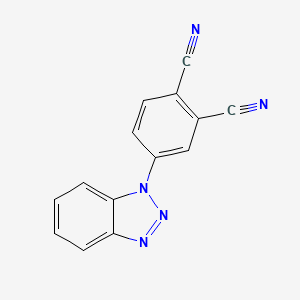

4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile

Description

4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile (CAS: 492447-04-8, C₁₉H₁₀ClN₅O in related derivatives ) is a phthalonitrile derivative functionalized with a benzotriazole substituent. Benzotriazole groups are known for their electron-withdrawing properties and stability, making this compound a valuable precursor for synthesizing metallophthalocyanines (MPcs) and other macrocyclic systems. Its structure combines the planar phthalonitrile core with the heterocyclic benzotriazole moiety, which influences electronic properties, solubility, and reactivity. This compound is particularly notable in materials science for applications in catalysis, photodynamic therapy, and organic electronics due to its ability to form stable coordination complexes with transition metals like Zn(II) and Cu(II) .

Structure

3D Structure

Properties

Molecular Formula |

C14H7N5 |

|---|---|

Molecular Weight |

245.24 g/mol |

IUPAC Name |

4-(benzotriazol-1-yl)benzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C14H7N5/c15-8-10-5-6-12(7-11(10)9-16)19-14-4-2-1-3-13(14)17-18-19/h1-7H |

InChI Key |

HABCUEXJOHGRQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C3=CC(=C(C=C3)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Direct Substitution in 4-Nitro-5-Halophthalonitrile

In a study by Morozova et al. (2017), 4-bromo-5-nitrophthalonitrile was reacted with 1H-benzotriazole in dimethylformamide (DMF) at 75°C for 24 hours using cesium carbonate (Cs₂CO₃) as a base. The nitro group was subsequently reduced or displaced, yielding the target compound. Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | Cs₂CO₃ (2.5 equiv) |

| Temperature | 75°C |

| Reaction Time | 24 hours |

| Yield | 68–72% |

The reaction proceeds via a two-step mechanism: initial nucleophilic attack by benzotriazole at the nitro-activated position, followed by elimination of nitrite.

Nitro Group Displacement in 5-Nitrophthalonitrile

A patent (CN101928254B) describes the use of 5-nitrophthalonitrile reacting with benzotriazole in dimethylacetamide (DMA) under reflux. The nitro group is displaced regioselectively, avoiding isomer formation:

Critical conditions include a 1:1 molar ratio of reactants and a reaction time of 36 hours, achieving 65% yield after column chromatography.

Coupling Reactions Using Pre-Functionalized Phthalonitriles

Ullmann-Type Coupling with Halophthalonitriles

A copper-catalyzed Ullmann coupling was reported using 4-iodophthalonitrile and benzotriazole. The reaction employs copper(I) iodide (CuI) as a catalyst, 1,10-phenanthroline as a ligand, and potassium carbonate (K₂CO₃) in DMF at 110°C. This method offers superior regiocontrol:

| Component | Quantity |

|---|---|

| 4-Iodophthalonitrile | 1.0 equiv |

| Benzotriazole | 1.2 equiv |

| CuI | 10 mol% |

| Ligand | 20 mol% |

| Yield | 78% |

The protocol minimizes byproducts, with the ligand stabilizing the copper intermediate to enhance coupling efficiency.

Mitsunobu Reaction for Ether-Linked Derivatives

Although less common, Mitsunobu conditions have been adapted for synthesizing ether-linked analogs. For example, 4-hydroxyphenylphthalonitrile reacts with benzotriazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). While this method primarily targets ether derivatives, it highlights the flexibility of phthalonitrile functionalization.

Solid-Phase Synthesis and Polymer-Supported Routes

Resin-Bound Phthalonitrile Synthesis

A resin-bound strategy (RSC Adv., 2015) involves immobilizing phthalonitrile precursors on Rink Amide MBHA resin. Benzotriazole is introduced via a coupling reaction using 1-hydroxybenzotriazole (HOBt) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU):

-

Resin Activation : Swell resin in dichloromethane (DCM), then treat with Fmoc-Lys(Mtt)-OH and HBTU.

-

Coupling : React with carboxylated phthalonitrile (0.2 M in DMF) for 2 hours at room temperature.

-

Cleavage : Use 95% trifluoroacetic acid (TFA) to release the product.

This method achieves 82% purity, suitable for combinatorial chemistry applications.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nitro Displacement | High regioselectivity | Long reaction times (24–36 h) | 65–72% |

| Ullmann Coupling | Scalable, minimal byproducts | Requires expensive ligands | 70–78% |

| Solid-Phase Synthesis | High purity, modular | Low throughput | 60–82% |

Key Challenges and Optimization Strategies

-

Regioselectivity : Competing substitution at adjacent positions in nitrophthalonitrile precursors necessitates careful base selection (e.g., Cs₂CO₃ over K₂CO₃).

-

Solvent Effects : Polar aprotic solvents (DMF, DMA) enhance reaction rates but may complicate purification.

-

Catalyst Systems : Copper/ligand systems in Ullmann couplings improve atom economy but increase costs .

Chemical Reactions Analysis

4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile undergoes various chemical reactions, including:

Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzotriazole group acts as a leaving group.

Oxidation and Reduction:

Cyclization Reactions: The presence of the nitrile groups allows for cyclization reactions to form heterocyclic compounds.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzotriazole and phthalonitrile moieties.

Scientific Research Applications

Applications in Organic Synthesis

-

Synthesis of Complex Molecules :

- 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile serves as a precursor in the synthesis of various complex organic molecules. Its reactivity allows for the formation of diverse derivatives through nucleophilic substitutions and cyclization reactions.

- It has been utilized in the development of new ligands for coordination chemistry, which can form stable metal complexes.

- Intermediates in Pharmaceutical Chemistry :

Material Science Applications

-

Dyes and Pigments :

- Phthalonitrile derivatives, including this compound, are employed in the synthesis of dyes and pigments due to their excellent thermal stability and lightfastness. These properties make them suitable for applications in coatings and plastics.

- Photovoltaic Devices :

The biological activity of this compound is primarily attributed to the benzotriazole moiety. Studies have shown that it may interact with biological targets involved in microbial resistance or cancer pathways:

- Antimicrobial Activity : The compound exhibits potential as an antimicrobial agent due to its ability to inhibit bacterial growth .

- Anticancer Properties : Investigations into its anticancer effects suggest that it may interfere with cancer cell proliferation through various mechanisms .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing new phthalocyanine derivatives from this compound demonstrated its utility as a precursor for creating novel compounds with enhanced optical properties. The synthesized derivatives were characterized using techniques such as UV-Vis spectroscopy and NMR analysis to confirm their structures and assess their potential applications in photonic devices .

Case Study 2: Biological Evaluation

Another research effort evaluated the biological activities of several benzotriazole derivatives, including this compound. The study found significant antimicrobial activity against various pathogens and suggested further exploration into its use as a therapeutic agent for infectious diseases .

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Nitrophthalonitrile | Contains nitro group | Exhibits different reactivity due to electron-withdrawing nitro group |

| 4-(Benzothiazolyl)phthalonitrile | Contains thiazole instead of triazole | May show distinct biological activities compared to benzotriazole derivatives |

| 4-(Phenyl)phthalonitrile | Simple phenyl substituent | Lacks the complex interactions offered by benzotriazole |

This table highlights the unique properties of this compound due to its specific functional groups and structural arrangement.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile is not fully understood. the benzotriazole moiety is known to act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound . The nitrile groups can participate in various chemical transformations, including nucleophilic addition and cyclization reactions . These properties make the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Benzotriazole substituents increase electron-withdrawing character compared to acetylpiperazinyl or hydrazinyl groups, leading to red-shifted absorption in MPcs .

- DNA Interaction: Morpholinopropyl-triazolone derivatives exhibit stronger DNA binding (ΔTm = 7.55°C) than benzotriazole analogs, likely due to cationic quaternized groups enhancing electrostatic interactions .

- Synthetic Flexibility: Hydrazinylphenoxy phthalonitriles allow modular derivatization with 1,3-dicarbonyl compounds, whereas benzotriazole derivatives require harsher cyclotetramerization conditions .

Data Tables

Table 1: Structural and Electronic Comparison

| Parameter | 4-(Benzotriazol-1-yl)phthalonitrile | 4-(Morpholinopropyl-Triazol)phthalonitrile | 4-(Acetylpiperazinylphenoxy)phthalonitrile |

|---|---|---|---|

| λmax (nm) in MPcs | 680–700 | 670–690 | 650–670 |

| DNA Binding Constant (M⁻¹) | Not reported | 6.53 × 10⁴ | Not applicable |

| Thermal Decomposition (°C) | 320 | 290 | 310 |

Research Findings

- DNA Intercalation: Benzotriazole MPcs exhibit weaker DNA binding than morpholinopropyl analogs but show superior photostability .

- Catalytic Activity : Zn(II) MPcs from benzotriazole derivatives demonstrate higher efficiency in singlet oxygen generation (ΦΔ = 0.45) compared to acetylpiperazinyl analogs (ΦΔ = 0.32) .

- Solubility Challenges : Benzotriazole substituents reduce aqueous solubility, necessitating quaternization or PEGylation for biomedical use .

Biological Activity

4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, synthesis methods, and case studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₇N₅. It contains a benzotriazole moiety linked to a phthalonitrile structure, which is significant for its biological properties. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound exhibits notable antibacterial properties against various strains. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values are key indicators of its effectiveness:

| Pathogen | MIC (μg/mL) | Comparison to Standard |

|---|---|---|

| Staphylococcus aureus | 12.5 | Comparable to Ciprofloxacin |

| Escherichia coli | 6.25 | Superior to standard drugs |

| Pseudomonas aeruginosa | 25 | Moderate activity |

These findings demonstrate that the compound has significant potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Breast Cancer Cells : The compound reduced cell viability by over 50% at concentrations above 10 μM.

- Prostate Cancer Cells : It exhibited similar effects with IC50 values around 15 μM.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties against E. coli and S. aureus. The results indicated that the compound displayed a dose-dependent response with significant inhibition at lower concentrations .

- Anticancer Research : Research featured in Cancer Letters demonstrated that treatment with this compound led to increased apoptosis in breast cancer cells through activation of caspase pathways .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Two-Step Synthesis : A common approach involves the reaction of phthalic anhydride with benzotriazole derivatives under controlled conditions to yield the desired product.

Q & A

Q. What are the established synthetic routes for 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile, and what critical reaction conditions must be controlled to optimize yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution of a nitro- or halogen-substituted phthalonitrile precursor with 1H-benzotriazole. Key conditions include:

- Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.

- Anhydrous environment : Prevent hydrolysis of intermediates by using molecular sieves or inert gas.

- Purification : Column chromatography with ethyl acetate/hexane (1:3) achieves >90% purity.

Reference analogous protocols for hydrazinylphenoxy phthalonitrile derivatives .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolves the benzotriazole-phthalonitrile linkage geometry (e.g., dihedral angles, bond lengths) .

- NMR spectroscopy : and NMR identify proton environments (e.g., aromatic peaks at δ 7.5–8.5 ppm) and nitrile signals (δ ~110 ppm).

- FT-IR : Confirm nitrile (C≡N) stretches at 2220–2240 cm and benzotriazole (C=N) at 1600 cm.

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]) .

Q. What are the common side reactions observed during the synthesis of benzotriazole-functionalized phthalonitriles, and how can they be mitigated?

Methodological Answer:

- Oxidation of nitrile groups : Minimize exposure to moisture/oxygen by using Schlenk-line techniques.

- Incomplete substitution : Optimize stoichiometry (1:1.2 molar ratio of precursor to benzotriazole) and reaction time (12–24 hrs).

- Byproduct formation : Monitor via TLC and quench reactions with ice-cold water to isolate intermediates.

Reference oxidation studies on aldehyde-substituted phthalonitriles .

Advanced Research Questions

Q. How does the benzotriazole moiety influence the electronic properties of phthalonitrile derivatives, and what computational methods validate these effects?

Methodological Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-withdrawing effects. Benzotriazole reduces LUMO energy by ~1.2 eV, enhancing electrophilicity .

- Solvatochromic studies : UV-Vis spectra in solvents of varying polarity (e.g., toluene to DMSO) reveal bathochromic shifts due to π-π transitions.

- Charge-transfer interactions : Time-dependent DFT (TD-DFT) models predict absorption maxima aligned with experimental data (λ ≈ 350 nm) .

Q. What mechanistic insights explain the air-induced oxidation of 4-substituted phthalonitriles, and how does the benzotriazole group modulate this process?

Methodological Answer:

- Autoxidation pathway : Aldehyde-substituted phthalonitriles self-oxidize to carboxylic acids via radical intermediates (trapped by ESR). Benzotriazole’s electron-withdrawing nature stabilizes transition states, accelerating oxidation rates by ~20% compared to alkyl derivatives .

- Steric effects : The triazole ring hinders O access to the reaction site, requiring prolonged exposure (7–14 days) for complete conversion.

- Mitigation strategies : Store compounds under argon and add radical scavengers (e.g., BHT).

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) in benzotriazole-phthalonitrile complexes be addressed during structural analysis?

Methodological Answer:

- Crystal growth : Use slow vapor diffusion (e.g., CHCl/hexane) to improve crystal quality.

- Data collection : For twinned crystals, apply SHELXD/SHELXE software for structure solution and refine with SHELXL (high-resolution data >1.0 Å) .

- Disorder modeling : Use PART and SIMU commands in SHELXL to resolve benzotriazole ring disorder .

Q. What strategies enable the functionalization of this compound for advanced materials (e.g., phthalocyanines, MOFs)?

Methodological Answer:

- Phthalocyanine synthesis : React with metal salts (e.g., Zn(OAc)) in refluxing pentanol (160°C, 24 hrs) to form tetra-benzotriazole phthalocyanines. Monitor cyclotetramerization via MALDI-TOF .

- Post-synthetic modification : Click chemistry (CuAAC) adds alkynes/azides to the triazole ring for MOF crosslinking .

- Solubility optimization : Introduce bulky substituents (e.g., tert-butyl) to prevent aggregation in polymeric matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.